Inverted Regioselectivity in Pd-Catalyzed Alkynylation: Iodo vs. Bromo at C-5
Under identical Pd/C–CuI–PPh₃ catalysis in DMF at 80 °C, 4-chloro-5-iodopyrimidines undergo alkynylation exclusively at the C-5 iodine position, yielding 5-alkynyl-4-chloropyrimidines in 54–70% isolated yield. In contrast, 5-bromo-4-chloropyrimidines undergo alkynylation at the C-4 chlorine position—leaving the C-5 bromine intact—affording 4-alkynyl-5-bromopyrimidines in 76–96% isolated yield [1]. This represents a complete regiochemical inversion driven solely by the identity of the C-5 halogen (I vs. Br). The mechanistic basis is the higher reactivity of the C-5 iodo group toward oxidative addition with Pd(0) relative to the C-4 chloro group (I > Br ≫ Cl), whereas in the bromo analog, the C-4 chloro group becomes the kinetically preferred coupling site [1].
| Evidence Dimension | Regioselectivity of first alkynylation step under Pd/C–CuI–PPh₃/Et₃N in DMF at 80 °C |
|---|---|
| Target Compound Data | 4-Chloro-5-iodopyrimidine class: alkynylation at C-5 (I replaced); isolated yields 54% (R = Ph), 70% (R = C(OH)Me₂), 60% (R = CH₂CH₂OH) for 4-chloro-5-iodo-6-methylpyrimidin-2-ylamine [REFS-1, Table 3] |
| Comparator Or Baseline | 5-Bromo-4-chloropyrimidine class: alkynylation at C-4 (Cl replaced); isolated yields 76–96% for 5-bromo-4-chloro-6-methyl-2-ethylsulfanylpyrimidine (Ib) [REFS-1, Table 2] |
| Quantified Difference | Complete regiochemical inversion: C-5 coupling for iodo analog vs. C-4 coupling for bromo analog. Yields: iodo class 54–70%; bromo class 76–96%. |
| Conditions | 1.0 equiv halo-pyrimidine, 1.5 equiv terminal alkyne, 10% Pd/C (0.05 equiv), PPh₃ (0.12 equiv), CuI (0.10 equiv), Et₃N (2 equiv), DMF, 80 °C, N₂ atmosphere |
Why This Matters
The regiochemical outcome determines which position is functionalized first in a sequential derivatization strategy; selecting the iodo compound over the bromo analog enables C-5-first coupling, which is essential when the target molecule requires a specific substituent order.
- [1] Pal, M.; Batchu, V.R.; Swamy, N.K.; Padakanti, S. Alkynylation of halo pyrimidines under Pd/C–copper catalysis: regioselective synthesis of 4- and 5-alkynylpyrimidines. Tetrahedron Letters 2006, 47, 3923–3928. Table 2 (entries 1–4, yields 76–96%), Table 3 (entries 1–3, yields 54–70%). View Source
